1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide
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Overview
Description
1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide is a phosphorus-nitrogen heterocyclic compound It features a unique structure with a phosphorus atom bonded to two nitrogen atoms within a five-membered ring, and two 2,6-diisopropylphenyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide typically involves the reaction of 2,6-diisopropylaniline with phosphorus trichloride, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be further oxidized to form higher oxidation state compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Coordination: The compound can act as a ligand, coordinating to metal centers in catalytic applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide has several scientific research applications:
Catalysis: It can be used as a ligand in transition metal catalysis, facilitating reactions like hydrogenation, cross-coupling, and polymerization.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: Its potential interactions with biological molecules can be explored for applications in medicinal chemistry and drug development.
Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and stabilizing reactive intermediates. The phosphorus-nitrogen framework can facilitate electron transfer processes, enhancing the efficiency of catalytic cycles. In biological systems, its interactions with enzymes or receptors can modulate biochemical pathways, although specific targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
Uniqueness
1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide is unique due to its phosphorus-nitrogen heterocyclic structure, which imparts distinct electronic properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidin-2-ium 2-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2OP/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28(30(27)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20H,15-16H2,1-8H3/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGJPWAXZUCDHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([P+]2=O)C3=C(C=CC=C3C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2OP+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479504 |
Source
|
Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxo-1,3,2-diazaphospholidin-2-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854929-36-5 |
Source
|
Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxo-1,3,2-diazaphospholidin-2-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula, weight, and structure of 1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide?
A1: this compound has the molecular formula C26H39N2OP and a molecular weight of 426.57 g/mol []. The structure features a diazaphospholidine ring with a phosphorus atom bonded to two nitrogen atoms, an oxygen atom (forming a P=O bond), and a chlorine atom. The nitrogen atoms are each linked to a 2,6-diisopropylphenyl group. The crystal structure of this compound has been determined and reported [].
Q2: How is this compound synthesized?
A2: This compound is prepared by reacting N,N′-2,6-diisopropylphenyl-ethane-1,2-diamine with trichlorophosphine, followed by hydrolysis []. This reaction sequence initially forms the corresponding 2-chloro-1,3,2-diazaphospholidine, which is then hydrolyzed to yield the desired 2-oxide.
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